molecular formula C19H24N2O2 B2604599 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide CAS No. 862831-04-7

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide

Cat. No.: B2604599
CAS No.: 862831-04-7
M. Wt: 312.413
InChI Key: ZAHYEHRQUGMZGM-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using appropriate alkyl halides and a base.

    Amide Formation: The final step involves the formation of the amide bond between the indole derivative and 2-methylcyclohexylamine. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives

    Reduction: Corresponding amine derivatives

    Substitution: Nitrated, halogenated, or sulfonated indole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    DNA Intercalation: Interacting with DNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide: Lacks the 1,2-dimethyl substitution on the indole ring.

    2-(1,2-dimethyl-1H-indol-3-yl)-N-cyclohexyl-2-oxoacetamide: Lacks the methyl substitution on the cyclohexyl ring.

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives. The presence of both 1,2-dimethyl groups on the indole ring and the 2-methyl group on the cyclohexyl ring may influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-8-4-6-10-15(12)20-19(23)18(22)17-13(2)21(3)16-11-7-5-9-14(16)17/h5,7,9,11-12,15H,4,6,8,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHYEHRQUGMZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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